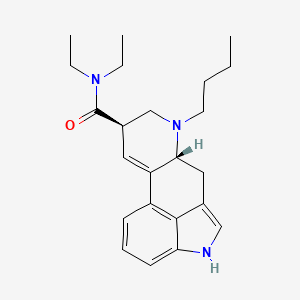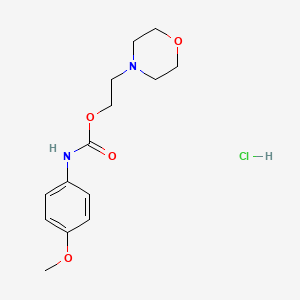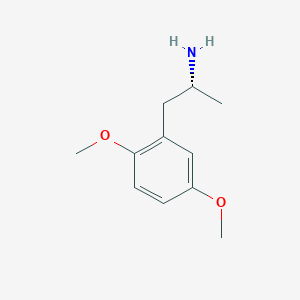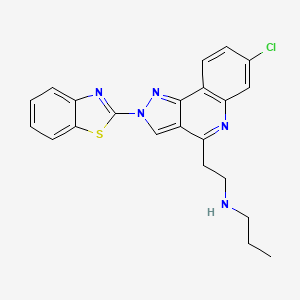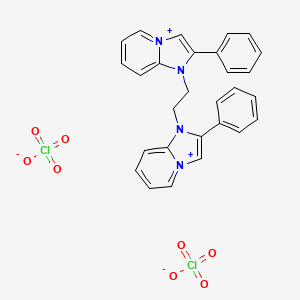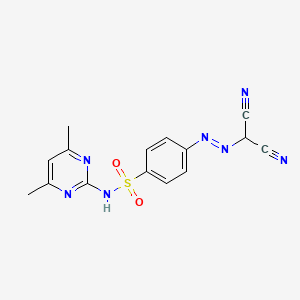
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide is a chemical compound with the molecular formula C15H14N2·HI It is known for its unique structure, which includes an isoquinoline core and a phenyl group
Métodos De Preparación
The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. The reaction is usually carried out in the presence of a hydriodic acid catalyst, which facilitates the formation of the hydriodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure without the phenyl group.
Quinoline: Similar core structure but different functional groups.
Phenylisoquinoline: Contains a phenyl group but differs in the position and nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
120130-47-4 |
|---|---|
Fórmula molecular |
C15H15IN2 |
Peso molecular |
350.20 g/mol |
Nombre IUPAC |
N-phenyl-1,4-dihydroisoquinolin-3-amine;hydroiodide |
InChI |
InChI=1S/C15H14N2.HI/c1-2-8-14(9-3-1)17-15-10-12-6-4-5-7-13(12)11-16-15;/h1-9H,10-11H2,(H,16,17);1H |
Clave InChI |
PRMIKUXJTURSME-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN=C1NC3=CC=CC=C3.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
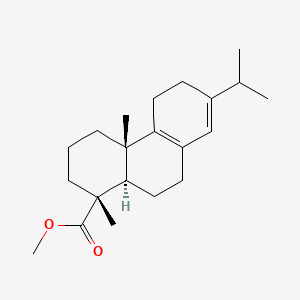


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
